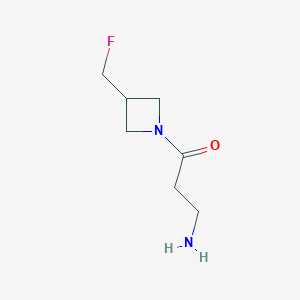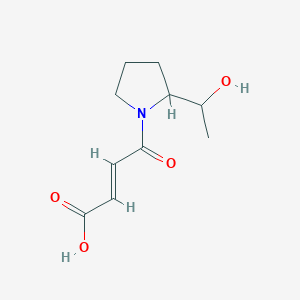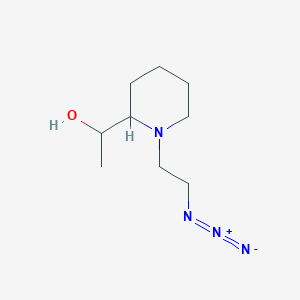
4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride
Overview
Description
4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group
Preparation Methods
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride typically involves several key steps:
Formation of 3-fluoro-4-nitrophenol: This can be achieved by nitration of 3-fluorophenol using nitric acid under controlled conditions.
Etherification: The 3-fluoro-4-nitrophenol is then reacted with piperidine in the presence of a suitable base to form 4-(3-fluoro-4-nitrophenoxy)-piperidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
These reactions can lead to the formation of various derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The piperidine ring provides a scaffold that can be modified to enhance the compound’s activity and selectivity .
Comparison with Similar Compounds
4-(3-Fluoro-4-nitrophenoxy)-piperidine hydrochloride can be compared with similar compounds such as:
4-(4-Nitrophenoxy)-piperidine hydrochloride: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
4-(3-Chloro-4-nitrophenoxy)-piperidine hydrochloride: The chlorine atom can influence the compound’s chemical behavior and biological activity differently compared to fluorine.
4-(3-Fluoro-4-aminophenoxy)-piperidine hydrochloride: The amino group can significantly alter the compound’s interactions with biological targets.
These comparisons highlight the unique features of this compound, particularly the presence of the fluorine atom, which can enhance its chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-4-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8;/h1-2,7-8,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKYEOEQNUDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)









![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477740.png)
![7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477742.png)

